

Technical Guide: Ethyl 1-methylpyrrolidine-3-carboxylate for Research and Development

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Compound of Interest

Compound Name: Ethyl 1-methylpyrrolidine-3-carboxylate

Cat. No.: B180873

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and a detailed synthetic protocol for **Ethyl 1-methylpyrrolidine-3-carboxylate** (CAS No. 14398-95-9). This valuable building block is utilized in the synthesis of various biologically active molecules.

Core Compound Information

Property	Value
Chemical Name	Ethyl 1-methylpyrrolidine-3-carboxylate
CAS Number	14398-95-9
Molecular Formula	C8H15NO2[1][2]
Molecular Weight	157.21 g/mol [1][2]
Typical Purity	≥95%
Storage Conditions	Room temperature or refrigerated (2-8°C), sealed in a dry environment[1][2]

Commercial Availability and Suppliers

Ethyl 1-methylpyrrolidine-3-carboxylate is readily available from a number of chemical suppliers. The following table summarizes a selection of vendors, offering various quantities suitable for laboratory-scale research and development. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities
CP Lab Safety	min 95%	1 gram [1]
BLD Pharm	≥95%	Inquire for details [2]
Shanghai Bi De Pharmaceutical Technology Co., Ltd.	95+%	Inquire for details
Shanghai Jizhi Biochemical Technology Co., Ltd.	≥95%	Inquire for details

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for **Ethyl 1-methylpyrrolidine-3-carboxylate** is not readily available in the searched literature, a plausible and efficient method is the N-methylation of ethyl pyrrolidine-3-carboxylate via reductive amination. This approach is well-documented for the methylation of secondary amines and related pyrrolidine structures. The following protocol is a detailed methodology based on established chemical principles.

Reaction: N-methylation of Ethyl pyrrolidine-3-carboxylate

Reactants:

- Ethyl pyrrolidine-3-carboxylate (or its hydrochloride salt)
- Formaldehyde (37% aqueous solution or paraformaldehyde)
- A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd/C).
- A suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH), or water).

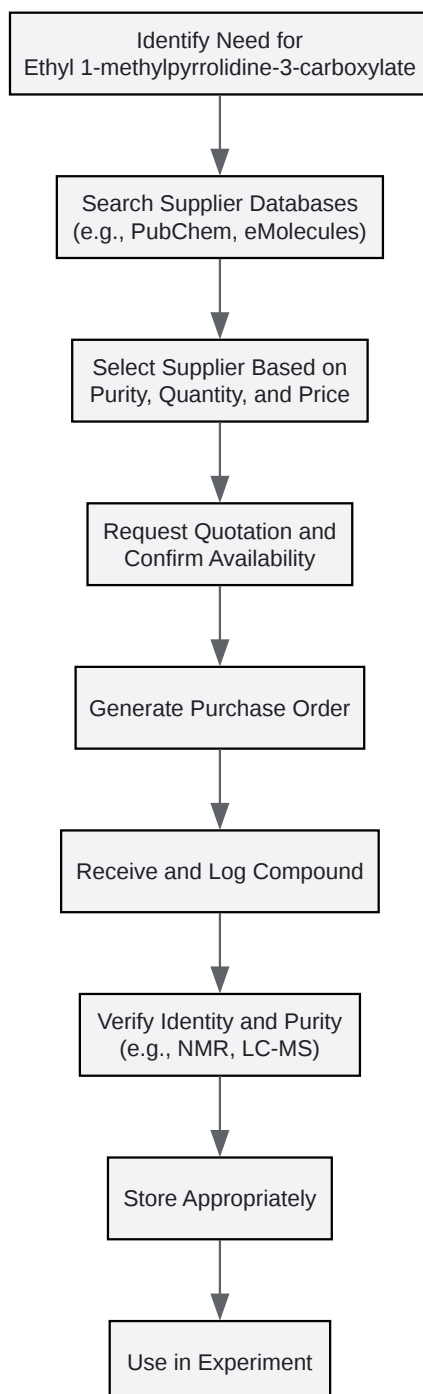
Detailed Methodology (using Sodium Triacetoxyborohydride):

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add ethyl pyrrolidine-3-carboxylate (1 equivalent). If starting from the hydrochloride salt, add a non-nucleophilic base such as triethylamine (Et₃N) (1.1 equivalents) to liberate the free amine. Dissolve the starting material in a suitable solvent like dichloromethane (DCM).
- **Addition of Formaldehyde:** Add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) to the stirred solution at room temperature.
- **Formation of the Imine/Iminium Intermediate:** Allow the mixture to stir for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.
- **Reduction:** In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM. Add this slurry portion-wise to the reaction mixture. The addition is exothermic, and the temperature should be monitored.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl 1-methylpyrrolidine-3-carboxylate**.

Experimental Workflow and Logic Diagrams

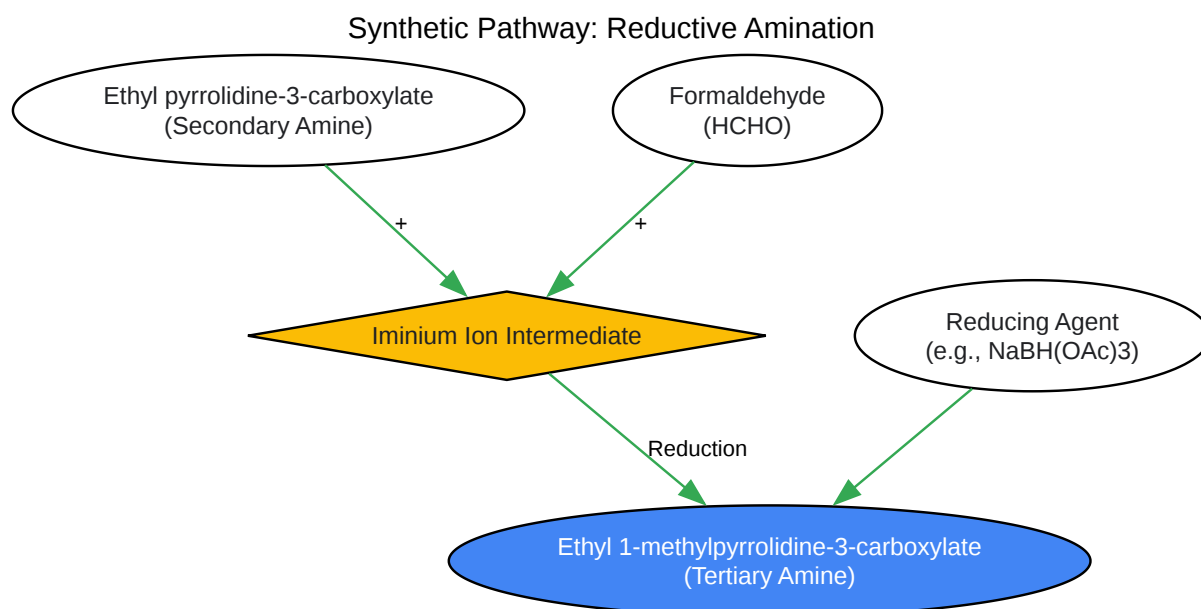
To facilitate the acquisition and use of **Ethyl 1-methylpyrrolidine-3-carboxylate** in a research setting, the following workflows are provided.

Acquisition Workflow for a Research Chemical



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Acquisition Workflow for a Research Chemical



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References

- 1. calpaclab.com [calpaclab.com]
- 2. 14398-95-9|Ethyl 1-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
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